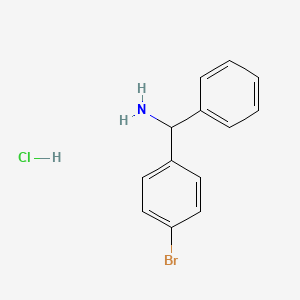

(4-Bromophenyl)(phenyl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Bromophenyl)(phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C13H13BrClN. It is a crystalline solid that is often used in various scientific research applications due to its unique chemical properties. The compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(phenyl)methanamine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous quality control measures to maintain consistency in the product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound is prone to nucleophilic substitution reactions, especially at the bromine atom, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted phenylmethanamines.

Scientific Research Applications

(4-Bromophenyl)(phenyl)methanamine hydrochloride is widely used in scientific research due to its versatility:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

Medicine: It is a precursor in the synthesis of drugs that target specific receptors in the body.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets in the body. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

- (4-Chlorophenyl)(phenyl)methanamine hydrochloride

- (4-Fluorophenyl)(phenyl)methanamine hydrochloride

- (4-Iodophenyl)(phenyl)methanamine hydrochloride

Comparison: (4-Bromophenyl)(phenyl)methanamine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a valuable intermediate in various synthetic processes.

Biological Activity

(4-Bromophenyl)(phenyl)methanamine hydrochloride, with the chemical formula C₁₃H₁₃BrClN and a molecular weight of approximately 298.606 g/mol, is a compound characterized by the presence of both bromophenyl and phenyl groups attached to a methanamine backbone. This unique structure contributes to its diverse biological activities, which have been explored in various pharmacological contexts.

- Molecular Formula : C₁₃H₁₃BrClN

- Molecular Weight : 298.606 g/mol

- Solubility : Enhanced in its hydrochloride form, facilitating its use in biological assays.

Antidepressant Effects

Research has indicated that this compound exhibits potential antidepressant properties. The compound's structural features suggest it may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of bromophenols have shown significant cytotoxic effects against various human cancer cell lines, including:

- HeLa (cervical carcinoma)

- HCT-116 (colorectal carcinoma)

- A549 (lung adenocarcinoma)

These compounds often induce apoptosis through mechanisms such as mitochondrial disruption and inhibition of topoisomerase activity .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Growth : Similar compounds have demonstrated the ability to inhibit cell proliferation in cancer models.

- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that related compounds can scavenge ROS, thereby protecting cells from oxidative stress and apoptosis .

- Anti-Angiogenic Properties : Certain derivatives have shown the ability to disrupt vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for tumor angiogenesis .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromobenzylamine hydrochloride | C₇H₉BrClN | Shorter carbon chain; used primarily as a building block. |

| (S)-(4-Bromophenyl)(phenyl)ethanamine | C₁₄H₁₈BrClN | Ethane backbone; potential for differing biological activity. |

| 4-Bromodiphenylmethanol | C₁₃H₁₁BrO | Contains an alcohol functional group; used in chemical applications. |

The unique combination of brominated and phenolic structures in this compound may enhance its biological activity compared to structurally similar compounds.

Case Studies and Research Findings

- Antioxidant Activity : A study reported that derivatives of bromophenols exhibited higher antioxidant activities compared to ascorbic acid, suggesting that this compound could also possess significant antioxidant properties .

- Antimicrobial Properties : Investigations into related compounds have revealed modest antibacterial activities against various pathogens, indicating potential applications in treating infections .

- High-Throughput Screening : In a high-throughput screening study against Mycobacterium tuberculosis, phenyl-substituted compounds demonstrated varying degrees of activity, highlighting the importance of chemical modifications in enhancing biological efficacy .

Properties

IUPAC Name |

(4-bromophenyl)-phenylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWHELGYDLPWLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5267-43-6 |

Source

|

| Record name | Benzenemethanamine, 4-bromo-α-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5267-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-bromophenyl)(phenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.